![molecular formula C13H13NO2 B1379212 2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one CAS No. 19621-15-9](/img/structure/B1379212.png)
2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one
Descripción general
Descripción
“2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one” is a chemical compound with the CAS Number: 19621-15-9 . Its IUPAC name is 1-acetyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one .
Molecular Structure Analysis
The molecular weight of this compound is 215.25 . The InChI code for this compound is 1S/C13H13NO2/c1-8(15)14-7-9-5-6-12(16)10-3-2-4-11(14)13(9)10/h2-4,9H,5-7H2,1H3 .Physical And Chemical Properties Analysis
The melting point of this compound is reported to be between 178-179 degrees Celsius . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or other specialized resources.Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
- The crystal structure of a related compound, α-acetyl-3,6-dihydroxy-3,7-dimethyl-6-phenyl-12-azatricyclo[7,2,1,05,12]dodecane methiodide, was determined using three-dimensional X-ray diffraction data, revealing chair-shaped six-membered rings and a five-membered ring in an envelope conformation (Pilotti, 1971).
- Synthetic photochemistry research has explored substituent effects on the high-pressure cycloaddition reactions involving acetyl and bromo derivatives of azatricyclo structures, leading to complex tricyclic compounds through photorearrangement processes (Tian, Mori, & Takeshita, 1989).
Photochemical Properties and Reactions
- Studies on the ring contraction of bridgehead sultams by photoinduced di-pi-methane rearrangement have shown the potential of azatricyclo structures in facilitating complex molecular transformations under light irradiation (Dura & Paquette, 2006).
- Intramolecular photo[4+2]cycloaddition and [2+2] photocycloaddition reactions involving azatricyclo compounds have been investigated for their ability to create novel bicyclic and tricyclic structures, demonstrating the versatility of these compounds in synthetic chemistry (Kishikawa et al., 1997; Ikeda et al., 1985).
Novel Synthesis and Rearrangements
- A novel synthesis approach has been developed for 7-oxa-2-azatricyclo[7.4.0.0(2,6)]trideca-1(9),10,12-trien-3-ones from biomass-derived levulinic acid, showcasing an environmentally friendly, transition-metal-free synthesis of complex tricyclic compounds (Jha, Naidu, & Abdelkhalik, 2013).
- Research on the thermal and photochemical rearrangements of azatricyclo derivatives has provided insights into the reactivity and stability of these compounds under different conditions, leading to the discovery of novel rearrangement pathways and products (Padwa, Sackman, Shefter, & Vega, 1972).
Safety and Hazards
Propiedades
IUPAC Name |
1-acetyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8(15)14-7-9-5-6-12(16)10-3-2-4-11(14)13(9)10/h2-4,9H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHKQCQMHANMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCC(=O)C3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



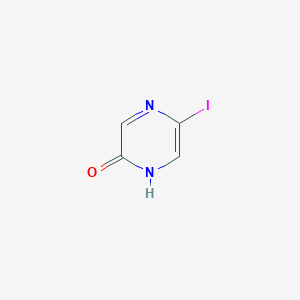

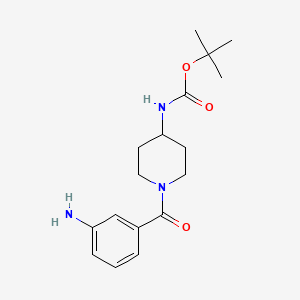
![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)
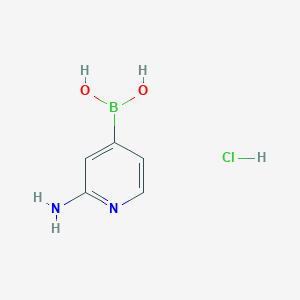
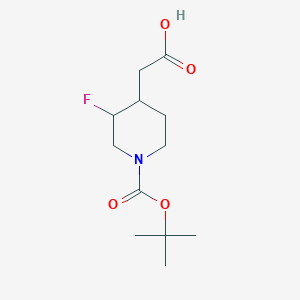

![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)
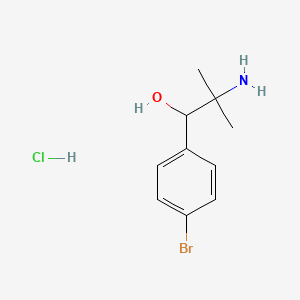
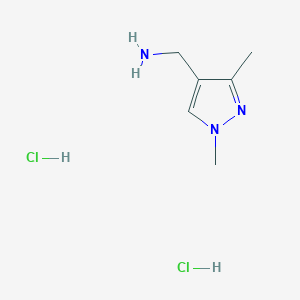
![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
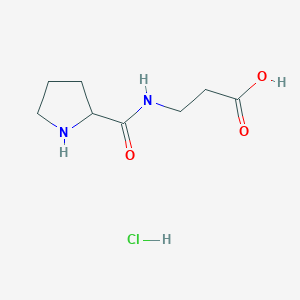
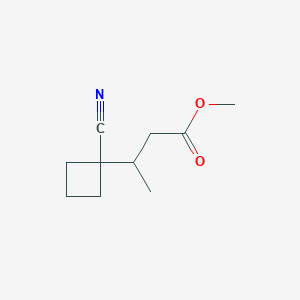
![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)